molecular formula C7H10N2O B1428849 1-(4-Methylpyrimidin-5-yl)ethanol CAS No. 1339089-57-4

1-(4-Methylpyrimidin-5-yl)ethanol

Cat. No. B1428849
M. Wt: 138.17 g/mol
InChI Key: SHWJOHVKWIFYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpyrimidin-5-yl)ethanol, also known as MPE, is a compound with potential applications in scientific research. It is a derivative of pyrimidine, a heterocyclic organic compound that has been extensively studied for its biological and pharmacological properties. MPE has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Material Science Applications

  • Metal-Organic Frameworks (MOFs) and Spin Crossover Complexes

    Research on metal-organic frameworks (MOFs) and spin crossover complexes demonstrates the utility of 1-(4-Methylpyrimidin-5-yl)ethanol derivatives in creating materials with adjustable properties. For example, a study on a mononuclear iron(II) complex highlighted its solvent-dependent spin transition properties, showing how ethanol can influence the stability and transition temperatures of these materials (Bushuev et al., 2016). This research suggests potential applications in sensors and memory devices, where the magnetic properties can be controlled by environmental factors.

  • Coordination Compounds for Water Oxidation

    Another study on ruthenium complexes for water oxidation revealed how modifications with 1-(4-Methylpyrimidin-5-yl)ethanol derivatives could enhance their efficiency in catalyzing water to oxygen, demonstrating their potential in energy conversion and storage technologies (Zong & Thummel, 2005).

Chemical Synthesis and Polymer Science

  • Protecting Groups for Carboxylic Acids: In polymer science, 2-(Pyridin-2-yl)ethanol, closely related to 1-(4-Methylpyrimidin-5-yl)ethanol, has been identified as an effective protecting group for carboxylic acids. Its application facilitates the synthesis and modification of polymers, enabling selective deprotection under specific conditions, thereby offering a versatile tool for polymer chemists (Elladiou & Patrickios, 2012).

Pharmacology and Medicinal Chemistry

  • Antimicrobial Activity

    Derivatives of 1-(4-Methylpyrimidin-5-yl)ethanol have been explored for their antimicrobial properties. For instance, a study on multifunctional pyrimidines synthesized via green chemistry methods demonstrated potential antimicrobial activity, suggesting their application in developing new antimicrobial agents (Gupta et al., 2014).

  • Anti-Inflammatory Activity

    Compounds synthesized from 6-methylpyrimidine derivatives, including those related to 1-(4-Methylpyrimidin-5-yl)ethanol, showed significant anti-inflammatory effects, indicating their potential use in treating inflammatory conditions (Shang Lin-lin & Dong, 2010).

properties

IUPAC Name

1-(4-methylpyrimidin-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4,6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWJOHVKWIFYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpyrimidin-5-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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